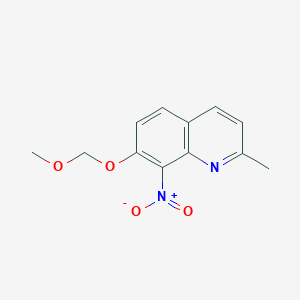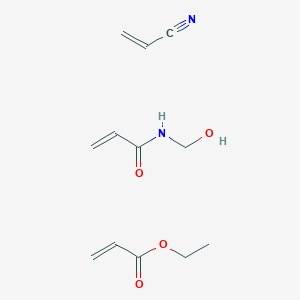
5-(4-Ethyl-1-piperazinyl)-2-methylbenzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Ethyl-1-piperazinyl)-2-methylbenzenamine is an organic compound that features a piperazine ring substituted with an ethyl group and a phenylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethyl-1-piperazinyl)-2-methylbenzenamine typically involves the reaction of 4-ethylpiperazine with 2-methyl-5-nitroaniline. The nitro group is then reduced to an amine group, resulting in the desired compound. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Ethyl-1-piperazinyl)-2-methylbenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve hydrogen gas and a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: The major products include nitroso and nitro derivatives.
Reduction: The primary product is the amine derivative.
Substitution: The products vary depending on the substituent introduced, such as alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-Ethyl-1-piperazinyl)-2-methylbenzenamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 5-(4-Ethyl-1-piperazinyl)-2-methylbenzenamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-(4-Methyl-piperazin-1-yl)-ethyl]-phenylamine
- 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
Uniqueness
5-(4-Ethyl-1-piperazinyl)-2-methylbenzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
1007211-95-1 |
|---|---|
Molekularformel |
C13H21N3 |
Molekulargewicht |
219.33 g/mol |
IUPAC-Name |
5-(4-ethylpiperazin-1-yl)-2-methylaniline |
InChI |
InChI=1S/C13H21N3/c1-3-15-6-8-16(9-7-15)12-5-4-11(2)13(14)10-12/h4-5,10H,3,6-9,14H2,1-2H3 |
InChI-Schlüssel |
GMMAGHXRCZNRSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Methyl-3-phenyl-5,6-dihydro-imidazo[2,1-b]thiazole](/img/structure/B8399817.png)







![[4-[3-(tert-butylamino)pyrazin-2-yl]piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B8399887.png)
![1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B8399894.png)
